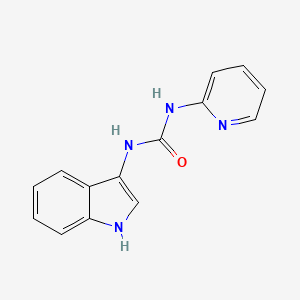
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea is a compound that belongs to the class of urea derivatives It features an indole moiety and a pyridine ring, which are connected through a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-aminopyridine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The urea linkage can participate in nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the urea linkage.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The indole and pyridine rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea
- 1-(1H-indol-3-yl)-3-(pyridin-4-yl)urea
- 1-(1H-indol-3-yl)-3-(quinolin-2-yl)urea
Uniqueness
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. The combination of the indole and pyridine moieties provides a versatile scaffold for the development of new compounds with diverse biological activities.
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(18-13-7-3-4-8-15-13)17-12-9-16-11-6-2-1-5-10(11)12/h1-9,16H,(H2,15,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSISMJFPNMSRIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














